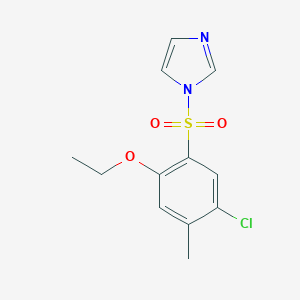

1-(5-Chloro-2-ethoxy-4-methylphenyl)sulfonylimidazole

Description

Properties

IUPAC Name |

1-(5-chloro-2-ethoxy-4-methylphenyl)sulfonylimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13ClN2O3S/c1-3-18-11-6-9(2)10(13)7-12(11)19(16,17)15-5-4-14-8-15/h4-8H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXLKSLCPUQQICM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C(=C1)C)Cl)S(=O)(=O)N2C=CN=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13ClN2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.76 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(5-Chloro-2-ethoxy-4-methylphenyl)sulfonylimidazole typically involves multiple steps. One common method includes the reaction of 5-chloro-2-ethoxy-4-methylbenzenesulfonyl chloride with imidazole under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the sulfonylimidazole compound. Industrial production methods may involve optimization of reaction conditions to increase yield and purity, including temperature control, solvent selection, and purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

1-(5-Chloro-2-ethoxy-4-methylphenyl)sulfonylimidazole undergoes various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles.

Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones, and reduction reactions to form thiols or other reduced forms.

Hydrolysis: The sulfonyl group can be hydrolyzed under acidic or basic conditions to yield corresponding sulfonic acids. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines or alcohols

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Properties

Research indicates that sulfonylimidazole derivatives exhibit significant antimicrobial activity. For instance, compounds similar to 1-(5-Chloro-2-ethoxy-4-methylphenyl)sulfonylimidazole have been studied for their efficacy against various bacterial strains and fungi. A study demonstrated that such compounds could inhibit the growth of resistant strains of Staphylococcus aureus, suggesting their potential as novel antibacterial agents .

Cancer Treatment

There is ongoing investigation into the role of sulfonylimidazoles in cancer therapy. Compounds in this class have shown promise as hypoxia-selective cytotoxins, which are particularly effective against tumor cells that thrive in low-oxygen environments. This selectivity could potentially enhance the efficacy of radiotherapy by targeting hypoxic tumor regions that are typically resistant to conventional treatments .

Enzyme Inhibition

Sulfonylimidazoles have been identified as inhibitors of various enzymes, including those involved in inflammatory processes. For example, some derivatives have been found to inhibit cyclooxygenase enzymes, which play a crucial role in the inflammatory response. This inhibition could lead to the development of new anti-inflammatory drugs .

Agricultural Applications

Pesticidal Activity

The compound is also being explored for its insecticidal properties. Research has indicated that sulfonylimidazole derivatives can act as effective pesticides against a range of agricultural pests. A patent describes novel aryl pyrrolidines, which include sulfonylimidazole structures, demonstrating high activity against resistant insect populations while being safe for beneficial species like bees .

Materials Science Applications

Polymer Chemistry

In materials science, sulfonylimidazoles are being utilized in the development of advanced polymeric materials. Their incorporation into polymer matrices can enhance properties such as thermal stability and mechanical strength. Research has shown that polymers containing sulfonylimidazole groups exhibit improved performance in various applications, including coatings and adhesives .

Case Studies

Mechanism of Action

The mechanism of action of 1-(5-Chloro-2-ethoxy-4-methylphenyl)sulfonylimidazole involves its interaction with molecular targets such as enzymes or receptors. The sulfonyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The imidazole ring can also participate in hydrogen bonding and π-π interactions, contributing to the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Key Observations:

This may improve solubility in polar solvents or binding affinity in biological systems. The ethoxy group (OCH₂CH₃) introduces steric bulk and moderate electron-donating effects, contrasting with the stronger electron-withdrawing nitro (NO₂) group in , which significantly lowers electron density on the imidazole ring.

Molecular Weight and Density :

- The target compound’s molecular weight (~300.8 g/mol) lies between simpler derivatives like (222.26 g/mol) and nitro-substituted (295.31 g/mol). Higher molecular weight in (336.45 g/mol) is attributed to additional alkyl groups (ethyl, isopropyl).

- Density increases with substituent bulk; for example, exhibits a higher density (1.42 g/cm³) than (1.3 g/cm³), likely due to the nitro group and trimethylphenyl structure.

Thermal Stability :

- The boiling point of (510°C) exceeds that of (409.1°C), reflecting stronger intermolecular forces (e.g., dipole-dipole interactions from the nitro group). The target compound’s boiling point is expected to fall within this range, influenced by chlorine’s electronegativity.

Biological Activity

1-(5-Chloro-2-ethoxy-4-methylphenyl)sulfonylimidazole is a synthetic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be represented as follows:

- Chemical Formula : CHClNOS

- Molecular Weight : 299.77 g/mol

The presence of the sulfonyl group and the imidazole ring are crucial for its biological activity, influencing interactions with various biological targets.

This compound exhibits several mechanisms of action:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes that play roles in inflammatory pathways. For instance, it may act as a selective inhibitor of cyclooxygenase (COX) enzymes, which are involved in the synthesis of prostaglandins that mediate inflammation.

- Antimicrobial Activity : Preliminary studies indicate that this compound possesses antimicrobial properties against various bacterial strains. Its mechanism may involve disrupting bacterial cell wall synthesis or inhibiting protein synthesis.

Biological Activity Data

The following table summarizes key findings regarding the biological activity of this compound:

Case Studies

Several studies have investigated the biological effects of this compound:

- Anti-inflammatory Effects : A study demonstrated that administration of this compound in a rat model significantly reduced paw edema induced by carrageenan, suggesting its potential as an anti-inflammatory agent .

- Antimicrobial Efficacy : In vitro tests showed that the compound effectively inhibited the growth of E. coli and Staphylococcus aureus, indicating its potential utility as an antimicrobial agent .

- Cytotoxicity Against Cancer Cell Lines : Research indicated that the compound exhibited cytotoxic effects on various cancer cell lines, including breast and lung cancer cells, with an IC50 value suggesting moderate potency .

Q & A

Basic: What are the common synthetic routes for 1-(5-Chloro-2-ethoxy-4-methylphenyl)sulfonylimidazole, and how can reaction conditions be optimized?

Methodological Answer:

The synthesis typically involves sulfonylation of the imidazole ring. A key precursor is the corresponding sulfonyl chloride, which reacts with imidazole derivatives under basic conditions (e.g., NaOH or pyridine) to form the sulfonamide bond. For example, analogous compounds like 1-methyl-1H-imidazole-4-sulfonyl chloride undergo nucleophilic substitution with amines or alcohols . Optimization includes:

- Temperature Control : Reactions are often conducted at 0–25°C to minimize side reactions like hydrolysis.

- Solvent Selection : Polar aprotic solvents (e.g., DMF, THF) enhance nucleophilicity.

- Purification : Column chromatography or recrystallization (using ethanol/water mixtures) isolates the product.

- Monitoring : TLC or HPLC tracks reaction progress.

Intermediate characterization via NMR and mass spectrometry is critical to confirm structural integrity.

Basic: Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

Methodological Answer:

- Single-Crystal X-ray Diffraction (SCXRD) : Resolves 3D molecular geometry, bond angles, and packing interactions. For example, related sulfonylimidazoles (e.g., 1-(4-Methylphenylsulfonyl) derivatives) were characterized using SCXRD with SHELX refinement, achieving R-factors <0.05 .

- NMR Spectroscopy : H and C NMR identify substituent patterns (e.g., chloro, ethoxy groups). Aromatic protons appear in δ 7.0–8.0 ppm, while sulfonyl groups deshield adjacent protons.

- FTIR : Confirms sulfonyl (S=O stretches at ~1350–1150 cm) and imidazole (C=N stretches ~1600 cm) functionalities.

- Mass Spectrometry : High-resolution MS validates molecular weight and fragmentation patterns.

Advanced: How can single-crystal X-ray diffraction data be refined using SHELX programs to resolve structural ambiguities?

Methodological Answer:

SHELXL is widely used for small-molecule refinement :

Data Integration : Process raw diffraction data (e.g., .hkl files) with SHELX utilities (SHELXC/D).

Initial Model : Use SHELXS for direct methods to generate preliminary atomic coordinates.

Refinement Cycles :

- Apply least-squares refinement with SHELXL, adjusting thermal displacement parameters (ADPs).

- Resolve disorder by splitting occupancy (e.g., ethoxy group rotamers).

Validation : Check R-factor convergence (target <0.05), Fo/Fc maps for missing electron density, and PLATON for symmetry errors.

For example, in a study of 1-(4-Methylphenylsulfonyl) derivatives, anisotropic refinement reduced the wR to 0.144 .

Advanced: How to analyze contradictions in spectral data (e.g., NMR vs. X-ray) for structural confirmation?

Methodological Answer:

Contradictions often arise from dynamic effects (e.g., tautomerism) or experimental limitations:

Cross-Validation : Compare X-ray bond lengths/angles with DFT-calculated geometries. For example, imidazole ring puckering in SCXRD may not match NMR-derived conformers due to solution-state flexibility.

Variable-Temperature NMR : Resolve overlapping signals caused by slow exchange (e.g., -OCHCH rotation).

Crystallographic Twinning : Use SHELXL’s TWIN command to model twinned data, which may otherwise distort metrics .

Density Functional Theory (DFT) : Calculate NMR chemical shifts (e.g., using Gaussian) and compare with experimental data to identify discrepancies .

Advanced: What computational methods aid in predicting the reactivity of sulfonylimidazole derivatives?

Methodological Answer:

- Molecular Dynamics (MD) : Simulate hydrolysis pathways under varying pH (e.g., acidic vs. basic conditions). For sulfonyl chlorides, hydrolysis rates correlate with solvent accessibility of the sulfur center .

- Docking Studies : Predict binding interactions with biological targets (e.g., enzymes) using AutoDock Vina.

- QSAR Models : Relate substituent effects (e.g., electron-withdrawing chloro groups) to reactivity trends. For example, 5-chloro substituents enhance electrophilicity at the sulfonyl group .

Basic: What are the key differences in reactivity between this compound and other sulfonylimidazole derivatives?

Methodological Answer:

- Substituent Effects : The 5-chloro-2-ethoxy-4-methylphenyl group increases steric hindrance compared to simpler aryl groups (e.g., 4-methylphenyl), slowing nucleophilic attacks .

- Electronic Effects : Chlorine’s electron-withdrawing nature activates the sulfonyl group toward nucleophilic substitution, while ethoxy groups donate electrons, creating a reactivity balance.

- Hydrolysis Stability : Compared to sulfonyl chlorides, sulfonylimidazoles are more stable in aqueous media but degrade under prolonged acidic/basic conditions .

Advanced: How to design experiments to study hydrolysis stability under varying pH conditions?

Methodological Answer:

Buffer Preparation : Use pH 1–13 buffers (e.g., HCl/NaOH for acidic/basic; phosphate for neutral).

Kinetic Monitoring :

- HPLC quantifies degradation products (e.g., imidazole and sulfonic acid).

- Conduct time-point sampling (0–48 hrs) at 25–60°C.

Mechanistic Probes :

- Isotope labeling (O-HO) tracks hydrolysis pathways.

- DFT calculations identify transition states for acid/base-catalyzed cleavage.

Data Analysis : Fit kinetic data to first/second-order models to derive rate constants and activation energies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.